Product packaging for 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine(Cat. No.:CAS No. 5337-84-8)

6-Methyl-8-nitrotetrazolo[1,5-a]pyridine

Cat. No.: B14742526
CAS No.: 5337-84-8
M. Wt: 179.14 g/mol
InChI Key: HBOHMYQTEXQNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methyl-8-nitrotetrazolo[1,5-a]pyridine ( 5337-37-1) is a chemical compound used for medicinal purpose research . It belongs to the class of azolo[a]pyridines, fused heterocyclic scaffolds of significant interest in modern pharmaceutical development due to their metabolic stability and ability to serve as isosteres for purines or other core structures . While specific biological data for this particular derivative is not fully established in the public literature, the nitrotetrazolopyridine scaffold is recognized as a valuable building block in drug discovery. Research on closely related nitroazoloazine heterocycles has demonstrated a wide range of pharmacological activities, including anti-inflammatory and antiviral effects . These compounds have shown potential in inhibiting the pro-inflammatory activation of macrophages, a key process in conditions like acute lung injury, and have been reported to exhibit low toxicity, which is uncommon for many nitro-compounds . The nitro group itself enhances NH-acidity, facilitating the formation of water-soluble salts for more efficient biological evaluation . This compound is presented to the research community as a versatile intermediate for synthesizing novel biologically active molecules and for exploring new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N5O2 B14742526 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine CAS No. 5337-84-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5337-84-8

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

6-methyl-8-nitrotetrazolo[1,5-a]pyridine

InChI

InChI=1S/C6H5N5O2/c1-4-2-5(11(12)13)6-7-8-9-10(6)3-4/h2-3H,1H3

InChI Key

HBOHMYQTEXQNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NN=N2)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methyl 8 Nitrotetrazolo 1,5 a Pyridine and Analogues

Strategic Approaches to Tetrazolo[1,5-a]pyridine (B153557) Core Construction

The formation of the fused tetrazole ring onto a pyridine (B92270) backbone is a critical step in the synthesis of 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine. Several key strategies have been developed for this purpose, each offering distinct advantages in terms of precursor availability and reaction conditions.

Nucleophilic Azide (B81097) Attack on Halogenated Pyridine Precursors

A prevalent and effective method for the synthesis of the tetrazolo[1,5-a]pyridine core involves the reaction of a 2-halopyridine with an azide source. In the context of synthesizing this compound, the key precursor is 2-chloro-5-methyl-3-nitropyridine (B188117). This intermediate can be synthesized from 2-hydroxy-5-methyl-3-nitropyridine (B188116) by reaction with a chlorinating agent like thionyl chloride. nih.gov

The subsequent reaction with sodium azide, typically in a polar aprotic solvent such as dimethylformamide (DMF), leads to an initial nucleophilic aromatic substitution of the chloride by the azide ion, forming 2-azido-5-methyl-3-nitropyridine. This intermediate undergoes a spontaneous intramolecular cyclization to yield the thermodynamically stable this compound. This ring-chain tautomerism between the 2-azidopyridine (B1249355) and the fused tetrazole is a well-established equilibrium, which heavily favors the tetrazole form.

Table 1: Reaction Conditions for Nucleophilic Azide Attack

PrecursorAzide SourceSolventTemperature (°C)Yield (%)
2-Chloro-5-methyl-3-nitropyridineSodium AzideDMF80-100High
2-Bromo-5-methyl-3-nitropyridineSodium AzideEthanolRefluxGood

Cyclization Reactions of Pyridine N-Oxides with Azide Reagents

An alternative and powerful strategy for the construction of the tetrazolo[1,5-a]pyridine system is through the cyclization of pyridine N-oxides. This method avoids the need for a halogenated pyridine precursor. For the target molecule, the synthesis would commence with the N-oxidation of 5-methyl-3-nitropyridin-2-amine (B1269485) to form 5-methyl-3-nitropyridin-2-amine 1-oxide.

The cyclization is then achieved by treating the pyridine N-oxide with an azide-containing reagent, often in the presence of a sulfonyl chloride or a phosphoryl azide. A common and effective reagent for this transformation is diphenylphosphoryl azide (DPPA). The reaction proceeds by activation of the N-oxide oxygen by the phosphoryl azide, followed by an intramolecular attack of the azide to form the tetrazole ring. This one-pot conversion is known for its good to excellent yields and can be performed with various substituted pyridine N-oxides. innospk.com

Table 2: Reagents for Cyclization of Pyridine N-Oxides

Pyridine N-Oxide PrecursorActivating/Azide ReagentSolventTemperature (°C)
5-Methyl-3-nitropyridine-2(1H)-one 1-oxideDiphenylphosphoryl azide (DPPA)Toluene110-120
Substituted Pyridine N-oxidesTosyl chloride and Sodium AzideDioxane100

Multicomponent Reaction Pathways for Fused Tetrazole Heterocycles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the closely related tetrazolo[1,5-a]pyrimidine (B1219648) core. For instance, a one-pot three-component reaction of benzaldehydes, 1H-tetrazol-5-amine, and a β-ketoester can yield tetrazolo[1,5-a]pyrimidine derivatives. mdpi.com

Extrapolating this concept, a hypothetical MCR for a tetrazolo[1,5-a]pyridine analogue could involve the reaction of a substituted pyridine with an azide source and a third component that facilitates the cyclization and introduces the desired substituents. The development of such a pathway would be a significant advancement in the efficient synthesis of this class of compounds.

Regioselective Introduction and Functionalization of Substituents

The precise placement of the methyl and nitro groups on the pyridine ring is crucial for the synthesis of this compound. The regioselectivity of these substitutions is typically controlled by directing effects of the functional groups already present on the pyridine ring. The most effective strategy is to introduce these substituents onto the pyridine precursor before the formation of the tetrazole ring.

Methodologies for Targeted Nitration at the 8-Position

The introduction of a nitro group at the 8-position of the tetrazolo[1,5-a]pyridine skeleton corresponds to the 3-position of the original pyridine ring. Direct nitration of a pre-formed 6-methyltetrazolo[1,5-a]pyridine (B4979586) is challenging due to the deactivating nature of the fused tetrazole ring and potential side reactions. Therefore, the nitration step is best performed on a pyridine precursor.

Starting with 2-amino-5-methylpyridine (B29535), nitration using a mixture of nitric acid and sulfuric acid leads to the formation of 2-amino-5-methyl-3-nitropyridine. The amino group at the 2-position directs the incoming nitro group to the 3- and 5-positions. While a mixture of isomers can be formed, the 3-nitro isomer is a significant product. chemicalbook.com The synthesis of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) by nitration of 2-aminopyridine (B139424) is a known process where isomers are separated. semanticscholar.org

Strategies for Methyl Group Incorporation at the 6-Position

The methyl group at the 6-position of the target molecule originates from a methyl group at the 5-position of the pyridine precursor. The synthesis of 2-chloro-5-methyl-3-nitropyridine is a key step. This can be achieved through a multi-step process starting from commercially available precursors. For example, 2-hydroxy-5-methyl-3-nitropyridine can be synthesized and subsequently chlorinated. nih.gov An alternative approach involves the conversion of 2-chloro-3-nitropyridines to 2-methyl-3-nitropyridines through a reaction with a malonic ester anion followed by hydrolysis and decarboxylation. mdpi.comresearchgate.net

The synthesis of the precursor 2-amino-5-methylpyridine can be achieved from 3-methylpyridine (B133936) via reaction with sodium amide (Chichibabin reaction) or through a multi-step synthesis from 3-methylpyridine 1-oxide. google.com

Derivatization of Precursors for Tailored Substitution Patterns

The synthesis of this compound and its analogues with specific substitution patterns relies heavily on the strategic derivatization of pyridine precursors. The substituents on the final tetrazolo[1,5-a]pyridine ring are typically introduced at the pyridine stage, allowing for a wide range of structural diversity. The key precursor for the target compound is a 2-substituted-5-methyl-3-nitropyridine.

Common synthetic routes to the tetrazolo[1,5-a]pyridine core involve the reaction of 2-halopyridines with an azide source or the cyclization of 2-hydrazinopyridines. Therefore, the synthesis of appropriately substituted 2-chloro- or 2-hydrazino-5-methyl-3-nitropyridines is a critical step. For instance, 2-chloro-5-methyl-3-nitropyridine can be synthesized from 2-hydroxy-5-methyl-3-nitropyridine. This chlorinated intermediate can then be reacted with sodium azide to form the corresponding 2-azido-5-methyl-3-nitropyridine, which undergoes intramolecular cyclization to yield the desired tetrazolo[1,5-a]pyridine ring system.

Alternatively, the treatment of 2-chloro-5-methyl-3-nitropyridine with hydrazine (B178648) hydrate (B1144303) can furnish 2-hydrazino-5-methyl-3-nitropyridine. Subsequent diazotization of the hydrazino group with nitrous acid leads to the formation of an azide intermediate in situ, which then cyclizes to the tetrazolo[1,5-a]pyridine.

The versatility of this approach lies in the ability to introduce a variety of substituents onto the pyridine ring prior to the cyclization step. The position and nature of these substituents can significantly influence the electronic and steric properties of the final molecule. The table below illustrates the synthesis of key precursors with tailored substitution patterns.

PrecursorStarting MaterialKey ReagentsPurpose
2-Chloro-5-methyl-3-nitropyridine2-Hydroxy-5-methyl-3-nitropyridinePOCl₃ or SOCl₂Introduction of a leaving group for subsequent azidation or hydrazination.
2-Hydrazino-5-methyl-3-nitropyridine2-Chloro-5-methyl-3-nitropyridineHydrazine hydrateFormation of the hydrazino group for subsequent diazotization and cyclization.
2-Amino-5-methyl-3-nitropyridineVariesVariesCan be diazotized to form a diazonium salt, which can then be converted to an azide.

The substituent effects on the pyridine ring play a crucial role in directing the regioselectivity of these reactions, ensuring the desired isomer is obtained.

Emerging Synthetic Strategies in Nitrotetrazolopyridine Chemistry

Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for the synthesis of complex heterocyclic systems like nitrotetrazolopyridines. These emerging strategies focus on minimizing reaction steps, employing catalytic systems, and adhering to the principles of green chemistry.

One-Pot and Cascade Reactions for Enhanced Efficiency

One-pot and cascade (or tandem) reactions have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single operation, thereby avoiding the isolation and purification of intermediates. This approach significantly enhances efficiency by reducing reaction time, solvent usage, and waste generation.

While a specific one-pot synthesis for this compound is not extensively documented, the principles can be applied based on the synthesis of related heterocyclic systems. For example, a one-pot conversion of a 2-halo-nitropyridine to the corresponding tetrazolo[1,5-a]pyridine could be envisioned. This would involve the in-situ formation of the azide from the halide, followed by intramolecular cyclization without the isolation of the azidopyridine intermediate.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also offer a highly efficient route. For instance, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines has been achieved through a cascade process involving a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization. nih.gov A similar strategy could potentially be adapted for the synthesis of functionalized tetrazolo[1,5-a]pyridines.

The table below provides examples of one-pot and cascade reactions for the synthesis of related nitrogen-rich heterocycles, highlighting the potential for their application in nitrotetrazolopyridine chemistry.

Reaction TypeHeterocycleStarting MaterialsKey Features
One-Pot asianpubs.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyridines2-Hydrazinopyridine, AldehydesMild conditions, high atom economy.
Cascade2-Substituted Pyrazolo[1,5-a]pyridinesN-iminopyridinium ylides, Alkenyl iodidesPalladium-catalyzed alkenylation followed by silver-mediated cyclization. nih.gov

Catalytic Approaches for Complex Structural Motifs

The use of transition metal catalysis has revolutionized the synthesis of complex organic molecules, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Catalytic approaches are being increasingly explored for the synthesis and functionalization of nitrogen-rich heterocycles.

Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the derivatization of heterocyclic cores. While direct catalytic synthesis of the tetrazolo[1,5-a]pyridine ring is less common, catalytic methods can be employed to introduce complex structural motifs onto the pyridine precursor or the final tetrazolo[1,5-a]pyridine product. For example, palladium-catalyzed C-H functionalization of pyridine N-oxides has been reported, which could be a viable strategy for introducing substituents before the cyclization to the tetrazole ring.

Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient method for the synthesis of triazoles. While not directly applicable to the formation of the fused tetrazole ring in the target molecule, this methodology is invaluable for attaching complex side chains to an azide- or alkyne-functionalized tetrazolo[1,5-a]pyridine analogue.

The following table summarizes some catalytic approaches that could be relevant to the synthesis of complex nitrotetrazolopyridine derivatives.

Catalytic MethodCatalystApplicationPotential for Nitrotetrazolopyridines
C-H FunctionalizationPalladiumDirect introduction of substituents onto the pyridine ring.Functionalization of the pyridine precursor prior to tetrazole ring formation.
Azide-Alkyne Cycloaddition (CuAAC)Copper(I)Formation of 1,2,3-triazole linkages. pharmaxchange.infonih.govnih.govAttachment of complex side chains to functionalized tetrazolo[1,5-a]pyridine analogues. pharmaxchange.infonih.govnih.gov

Green Chemistry Principles in the Synthesis of Nitrogen-Rich Heterocycles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of nitrogen-rich heterocycles to develop more sustainable and environmentally benign methodologies.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted synthesis has been employed for the preparation of various heterocyclic compounds and represents a green alternative to conventional heating methods.

Solvent-Free Reactions and Use of Greener Solvents: Conducting reactions in the absence of a solvent or in environmentally benign solvents, such as water or ionic liquids, is a key aspect of green chemistry. Solvent-free syntheses of heterocycles have been reported, often in conjunction with microwave or mechanochemical methods. asianpubs.orgresearchgate.netresearchgate.netacs.orgrsc.org Ionic liquids, with their low vapor pressure and high thermal stability, are being explored as green reaction media for a variety of organic transformations. tcichemicals.comnih.govmdpi.comnih.govyoutube.com

The table below highlights some green chemistry approaches applicable to the synthesis of nitrogen-rich heterocycles.

Green Chemistry ApproachTechnique/SolventAdvantages
Energy EfficiencyMicrowave IrradiationReduced reaction times, increased yields. semanticscholar.orgresearchgate.net
Energy EfficiencyUltrasound IrradiationEnhanced reaction rates.
Waste ReductionSolvent-Free SynthesisElimination of solvent waste. asianpubs.orgresearchgate.netresearchgate.netacs.orgrsc.org
Safer SolventsIonic LiquidsLow volatility, potential for recyclability. tcichemicals.comnih.govmdpi.comnih.govyoutube.com
Atom EconomyMechanochemical SynthesisSolvent-free, high efficiency. asianpubs.orgresearchgate.netresearchgate.netacs.orgrsc.org

Molecular Architecture and Isomerism in Tetrazolo 1,5 a Pyridine Systems

Investigation of Tetrazole-Azide Ring-Chain Tautomerism

The defining structural feature of 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine is its existence in a tautomeric equilibrium between a closed-ring tetrazole form and an open-ring azido (B1232118) form, specifically 2-azido-6-methyl-8-nitropyridine. This dynamic process, known as tetrazole-azide ring-chain tautomerism, is a well-documented phenomenon in related heterocyclic systems. The position of this equilibrium is highly sensitive to the nature of substituents on the pyridine (B92270) ring, the solvent, and the physical state (solution or solid).

Positional Influence of Methyl and Nitro Groups on Tautomeric Equilibrium

The tautomeric balance between the tetrazole and azide (B81097) forms is dictated by the electronic nature of the substituents. Electron-donating groups tend to stabilize the fused tetrazole ring, which possesses a degree of aromatic character. Conversely, electron-withdrawing groups favor the open-chain azide isomer.

In the case of this compound, the molecule is subject to competing electronic effects. The methyl group at the 6-position is an electron-donating group, which contributes to the stabilization of the tetrazole ring. In contrast, the nitro group at the 8-position is a strong electron-withdrawing group, which exerts a powerful stabilizing effect on the 2-azidopyridine (B1249355) form. nih.gov Studies on analogous substituted tetrazolo[1,5-a]pyrimidines have demonstrated that electron-withdrawing groups like the nitro group significantly stabilize the azide isomer. nih.gov Therefore, the position of the equilibrium for this compound is a result of the fine balance between these opposing influences.

Energy Landscape and Mechanistic Pathways of Azido-Tetrazolo Interconversion

The interconversion between the tetrazole and azide tautomers proceeds through a concerted electrocyclic mechanism. This process involves the opening of the tetrazole ring to form the azide, or the reverse cyclization of the azide to yield the tetrazole. The energy barrier for this interconversion is influenced by the electronic and steric properties of the substituents. Theoretical studies on related systems suggest that the transition state involves a partially formed or broken nitrogen-nitrogen bond within the heterocyclic ring. The presence of the electron-withdrawing nitro group is expected to lower the energy barrier for ring-opening, thus facilitating the formation of the azido tautomer.

Conformational Analysis of 2-Azidopyridine Intermediates

The open-chain tautomer, 2-azido-6-methyl-8-nitropyridine, can exist in different conformations due to rotation around the C-N bond connecting the azide group to the pyridine ring. The planarity of the pyridine ring is influenced by the steric and electronic interactions between the azide group, the nitro group, and the adjacent ring atoms. The conformation of the molecule is not expected to be perfectly planar, with the nitro and azido groups likely twisted out of the plane of the pyridine ring to minimize steric hindrance. nih.gov

Advanced Spectroscopic Methodologies for Isomer Characterization

The elucidation of the tautomeric equilibrium and the structural characterization of both the tetrazole and azide isomers in solution and the solid state rely on a combination of advanced spectroscopic techniques.

Application of Multi-Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 15N, 17O NMR) for Solution-State Tautomerism

NMR spectroscopy is a powerful tool for studying the tetrazole-azide equilibrium in solution. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic environment, which differs significantly between the tetrazole and azide forms.

In cases where the equilibrium is slow on the NMR timescale, distinct sets of signals for both tautomers can be observed. The relative integration of these signals provides a quantitative measure of the tautomeric ratio. For this compound, the 1H NMR spectrum would be expected to show characteristic signals for the methyl group and the aromatic protons. The chemical shifts of these protons would differ between the tetrazole and azide forms, allowing for their identification and quantification.

13C NMR spectroscopy provides further insight into the carbon framework of the two isomers. The chemical shift of the carbon atom attached to the azido group in the open-chain form would be significantly different from the corresponding carbon in the fused tetrazole ring.

15N NMR is particularly informative for this system due to the high nitrogen content. The nitrogen atoms in the tetrazole ring exhibit distinct chemical shifts compared to those in the linear azide group, providing unambiguous evidence for the presence of each tautomer. While no specific 15N NMR data for this compound is available, studies on similar compounds demonstrate the utility of this technique.

Table 1: Predicted 1H and 13C NMR Chemical Shift Differences Between Tautomeric Forms (Note: This table is illustrative and based on general principles of NMR spectroscopy for related compounds, as specific data for this compound is not publicly available.)

NucleusTautomerPredicted Chemical Shift Range (ppm)Rationale for Difference
1H TetrazoleAromatic protons generally downfieldDifferent aromatic character and electron distribution
AzideAromatic protons generally upfieldReduced aromaticity of the pyridine ring
Methyl (CH3)Relatively consistentLess influenced by the remote tautomerism
13C TetrazoleCarbons in the fused ring system show specific shiftsUnique electronic environment of the fused heterocyclic system
AzideC2 carbon (attached to N3) is significantly shiftedDirect attachment of the electronegative azide group
Pyridine Ring CarbonsShifts vary based on proximity to nitro and methyl groupsInfluence of substituent electronic effects

Vibrational Spectroscopy (IR) for Solid-State Structure Elucidation

Infrared (IR) spectroscopy is a crucial technique for determining the dominant tautomeric form in the solid state. The azide group has a very strong and characteristic asymmetric stretching vibration (νas(N3)) that typically appears in the region of 2100-2200 cm-1. The presence of a strong absorption band in this region is a definitive indicator of the azide tautomer. Conversely, the absence of this band and the presence of characteristic ring vibrations for the tetrazole system would confirm the dominance of the fused-ring isomer in the solid state. For substituted nitropyridines, the nitro group also gives rise to characteristic symmetric and asymmetric stretching vibrations. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Tautomer Identification (Note: This table is illustrative and based on typical frequency ranges for the functional groups.)

Functional GroupVibrational ModeExpected Frequency Range (cm-1)Tautomer Indicated
Azide (-N3)Asymmetric Stretch2100 - 2200Azide
Nitro (-NO2)Asymmetric Stretch1500 - 1560Both
Nitro (-NO2)Symmetric Stretch1340 - 1380Both
Tetrazole RingRing VibrationsVarious in fingerprint regionTetrazole

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. longdom.org By providing a highly accurate mass measurement of a molecule's ions, often with sub-parts-per-million (ppm) accuracy, HRMS allows for the confident determination of its molecular formula. longdom.orgmdpi.com This level of precision is critical for distinguishing between isomers and other compounds with the same nominal mass.

In the analysis of novel heterocyclic compounds, such as derivatives of tetrazolo[1,5-a]pyridine (B153557), HRMS is a primary tool for verifying the successful synthesis of the target molecule. For a compound like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, HRMS analysis under electrospray ionization (ESI) conditions in positive ion detection mode would be utilized to determine the accurate mass of the protonated molecule ([M+H]⁺). mdpi.com This experimental mass is then compared to the theoretically calculated mass for the expected molecular formula.

While specific HRMS data for this compound is not available in the cited literature, the expected data can be extrapolated. The molecular formula for this compound is C₇H₅N₅O₂. The theoretical monoisotopic mass can be calculated, and the HRMS instrument would be expected to measure a mass-to-charge ratio (m/z) for the protonated molecule that corresponds to this value within a very narrow margin of error.

Table 1: Illustrative HRMS Data for a Heterocyclic Compound This table presents example data for a related class of compounds to demonstrate the principles of HRMS analysis.

Compound Molecular Formula Calculated m/z ([M+H]⁺) Found m/z ([M+H]⁺)

Data is hypothetical and for illustrative purposes.

Single Crystal X-ray Diffraction Analysis for Definitive Structural Assignment

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com The electron density map generated from this pattern allows for the precise location of each atom in the molecule. researchgate.net In the context of substituted tetrazolo[1,5-a]pyridines, this analysis would confirm the positions of the methyl and nitro groups on the pyridine ring and provide detailed geometric parameters. researchgate.net

For instance, in the structural analysis of substituted pyrazolo[1,5-a]pyrimidines, X-ray diffraction has been used to determine the planarity of the fused ring system and the torsion angles of substituent groups. researchgate.net Similarly, for this compound, this technique would be expected to reveal a largely planar tetrazolo[1,5-a]pyridine core. The analysis would also detail the orientation of the nitro group relative to the plane of the ring system.

Table 2: Representative Crystallographic Data for a Fused Heterocyclic System This table contains example data for a related compound to illustrate the type of information obtained from single crystal X-ray diffraction.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 13.934(4)
c (Å) 7.891(3)
β (°) 97.816(14)
Volume (ų) 930.1(5)

Data is hypothetical and for illustrative purposes based on similar structures. researchgate.net

Theoretical Approaches to Tautomeric Equilibrium and Conformational Dynamics

Theoretical and computational chemistry provide powerful tools for investigating the electronic structure, stability, and dynamic behavior of molecules, including the complex phenomena of tautomerism and conformational changes in heterocyclic systems.

Density Functional Theory (DFT) Studies of Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic properties and relative stabilities of molecules. mdpi.comnih.gov DFT calculations can provide insights into the geometric parameters, heats of formation, and the energies of different tautomeric forms of a compound. nih.govresearchgate.net For tetrazolo[1,5-a]pyridine systems, DFT can be employed to investigate the influence of substituents on the electronic distribution and the energetic favorability of different isomers.

DFT studies on related nitrogen-rich heterocycles, such as tetrazolo-[1,5-b]-1,2,4,5-tetrazine derivatives, have shown that the position and nature of substituents significantly impact the heat of formation and thermal stability of the molecule. nih.gov For this compound, DFT calculations would be expected to predict the optimized molecular geometry, including bond lengths and angles. Furthermore, these calculations can determine the relative energies of different potential tautomers, which is crucial for understanding the equilibrium distribution of isomers. The presence of the nitro group is anticipated to have a significant effect on the electronic structure and stability. nih.gov

Semiempirical Calculations for Prediction of Tautomeric Preferences

Semiempirical quantum chemical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecules and for preliminary investigations of tautomeric equilibria. researchgate.net While generally less accurate, they can provide useful qualitative predictions of tautomeric preferences. researchgate.net These methods have been tested on a variety of five-membered nitrogen heterocycles to assess their reliability in predicting the relative stabilities of different tautomers. researchgate.net

For the tetrazolo[1,5-a]pyridine system, semiempirical calculations could be employed to survey a wide range of potential tautomers and identify the most likely low-energy forms for further investigation by more accurate methods like DFT or ab initio calculations. The reliability of these methods can be variable, particularly for systems with multiple adjacent nitrogen atoms, but they remain a useful tool for initial explorations of tautomeric landscapes. researchgate.net The prediction of tautomer ratios is a challenging area, with ongoing development of more accurate computational models. nih.gov

Reactivity and Reaction Mechanisms of 6 Methyl 8 Nitrotetrazolo 1,5 a Pyridine

Reactivity Profiles of the Fused Tetrazole-Pyridine Ring System

The reactivity of 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine is multifaceted, with reactions targeting the tetrazole ring, the pyridine (B92270) nucleus, and the nitro substituent. The specific reaction pathway is often determined by the choice of reagents and conditions, allowing for selective transformations.

The tetrazolo[1,5-a]pyridine (B153557) scaffold can participate in 1,3-dipolar cycloaddition reactions, a class of reactions vital for the synthesis of five-membered heterocycles. wikipedia.org This reactivity stems from the aforementioned ring-chain tautomerism, where the fused tetrazole opens to form the corresponding 2-azidopyridine (B1249355). The azide (B81097) functional group is a classic 1,3-dipole.

In the case of this compound, the equilibrium lies with the 2-azido-5-methyl-3-nitropyridine tautomer. This azide can then react with various dipolarophiles, particularly alkynes, in what is often referred to as a Huisgen cycloaddition or, in its copper-catalyzed variant, "click chemistry." wikipedia.org The reaction with an alkyne leads to the formation of a 1,2,3-triazole ring.

The chemo- and regioselectivity of these cycloadditions are influenced by both electronic and steric factors. rsc.org The electron-deficient nature of the pyridine ring, due to the nitro group, affects the energy levels of the azide's frontier molecular orbitals (HOMO and LUMO). This, in turn, dictates the regiochemical outcome of the cycloaddition with unsymmetrical alkynes. nih.gov Generally, the reaction of organic azides with terminal alkynes yields 1,4-disubstituted triazoles as the major regioisomer, a selectivity that is often enhanced under copper catalysis.

The hydrogenation of this compound offers pathways to various reduced products, with selectivity being highly dependent on the catalyst and reaction conditions. The two primary sites for reduction are the nitro group and the pyridine ring.

Under mild catalytic hydrogenation conditions (e.g., using palladium on carbon, Pd/C, at low hydrogen pressure), the nitro group is preferentially reduced. This selective reduction would yield 6-methyltetrazolo[1,5-a]pyridin-8-amine. The tetrazole ring and the pyridine ring typically remain intact under these conditions.

More forceful hydrogenation conditions (e.g., using platinum oxide, PtO₂, or rhodium catalysts at higher pressures and temperatures) can lead to the reduction of the pyridine ring. princeton.edu This process can be stepwise, first yielding a dihydropyridine, and upon further reduction, a tetrahydropyridine (B1245486) derivative. princeton.edu The complete reduction of the pyridine portion of the molecule would result in the formation of a 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B13050381) scaffold, assuming the tetrazole ring remains stable. The selectivity between partial and full hydrogenation of the pyridine ring is a key challenge and depends on fine-tuning the reaction parameters. The term "pyrimidine" in the context of the prompt's subsection title may be a misnomer, as pyrimidine (B1678525) is a different six-membered diazine ring; the expected products from the hydrogenation of a pyridine ring are di- and tetrahydropyridines.

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it susceptible to nucleophilic aromatic substitution (SNAr), especially when bearing electron-withdrawing substituents. youtube.comyoutube.com In this compound, the potent electron-withdrawing effect of the nitro group at C8, combined with the electron-withdrawing nature of the fused tetrazole (akin to a ring nitrogen), strongly activates the pyridine ring for SNAr.

Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing groups. youtube.com In this molecule, the position most activated for nucleophilic attack would be C7, which is ortho to the nitro group at C8 and para to the bridgehead nitrogen (N1). A good leaving group at the C7 position would be readily displaced by a wide range of nucleophiles. While the parent compound does not have a leaving group at C7, related halo-substituted derivatives would be expected to be highly reactive.

Even without a traditional leaving group, very strong nucleophiles can sometimes displace a hydride ion, particularly in highly electron-poor systems like this one, although this typically requires harsh conditions. youtube.com

Nucleophile (Nu⁻)Potential Product (assuming displacement at C7)Reaction Conditions
Methoxide (CH₃O⁻)7-Methoxy-6-methyl-8-nitrotetrazolo[1,5-a]pyridineRequires a leaving group at C7 (e.g., Cl, Br)
Ammonia (NH₃)6-Methyl-8-nitrotetrazolo[1,5-a]pyridin-7-amineRequires a leaving group at C7
Hydrazine (B178648) (N₂H₄)7-Hydrazinyl-6-methyl-8-nitrotetrazolo[1,5-a]pyridineRequires a leaving group at C7

Mechanistic Insights into Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling its chemical transformations and harnessing its synthetic potential.

Flash vacuum thermolysis (FVT) is a technique used to study unimolecular reactions at high temperatures and low pressures. scripps.eduuq.edu.au When tetrazolo[1,5-a]pyridines are subjected to FVT, they typically undergo a retro-[2+3] cycloaddition, extruding a molecule of dinitrogen (N₂). researchgate.net This process results in the formation of a highly reactive intermediate known as a pyridylnitrene. wikipedia.org

For this compound, FVT would lead to the generation of 5-methyl-3-nitropyridin-2-ylnitrene. Nitrenes are electron-deficient species, nitrogen analogues of carbenes, and they can exist in either a singlet or triplet electronic state. wikipedia.org These intermediates are not typically isolated but are observed spectroscopically in low-temperature matrices or trapped chemically. researchgate.net The subsequent fate of the pyridylnitrene is diverse and can include:

Ring Contraction: Rearrangement to form cyanopyrroles.

Ring Opening: Cleavage of the pyridine ring to form open-chain dinitriles, such as derivatives of glutacononitrile. acs.org

Intermolecular Reactions: C-H insertion or addition to other molecules if present.

The specific products formed depend on the substitution pattern of the starting tetrazolopyridine and the precise FVT conditions.

PrecursorFVT ConditionsKey IntermediateMajor Product Type(s)
Tetrazolo[1,5-a]pyridineHigh Temp (>500 °C), Low Pressure2-PyridylnitrenePyrrolecarbonitriles, Glutacononitriles acs.org
Substituted TetrazolopyridinesVariableSubstituted 2-PyridylnitrenesSubstituted Pyrroles, Dinitriles

Beyond thermal activation, the reactivity of this compound is defined by chemically activated pathways, the most significant of which is the ring-chain tautomerism with 2-azido-5-methyl-3-nitropyridine. This equilibrium is fundamental to the compound's ability to act as a 1,3-dipole source. The position of this equilibrium is sensitive to several factors:

Temperature: Higher temperatures often favor the azide form due to entropic factors.

Solvent Polarity: The relative stability of the two tautomers can be influenced by the solvent.

Substituents: Electron-withdrawing groups, such as the nitro group at C8 (C3 in the azide form), tend to favor the open-chain azide isomer.

This isomerization is a key "chemically activated pathway" because it transforms the stable, fused heterocyclic system into a reactive azide without the need for high-energy input like FVT. This allows the compound to engage in a different set of reactions, primarily cycloadditions, under relatively mild conditions. Photochemical activation can also provide pathways for isomerization or reaction. Irradiation of related azido-heterocyclic systems can lead to nitrene formation, similar to thermolysis, but can also open up other reaction channels and potential rearrangements. acs.org

Orbital Symmetry Considerations in Electrocyclic Reactions

Electrocyclic reactions are a class of pericyclic reactions involving the concerted cyclization of a conjugated π-system to form a σ-bond, or the reverse ring-opening process. The stereochemical outcome of these reactions is dictated by the conservation of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.orgwikipedia.orgacs.orgnih.gov These rules are based on the symmetry of the highest occupied molecular orbital (HOMO) of the π-system involved.

For the tetrazolo[1,5-a]pyridine system, a potential electrocyclic reaction could involve the valence tautomerism between the fused ring and an open-chain azido-pyridine form. This equilibrium is a known characteristic of some tetrazolo-fused heterocycles. The pyridine ring itself can participate in electrocyclic reactions, although this is less common due to its aromatic stability.

The Woodward-Hoffmann rules predict the stereochemical course of such reactions based on the number of π-electrons involved and whether the reaction is induced by heat or light. wikipedia.org

Thermal Reactions : For a system with 4n π-electrons, a conrotatory motion of the termini of the π-system is thermally allowed. For a system with 4n+2 π-electrons, a disrotatory motion is thermally allowed.

Photochemical Reactions : These rules are reversed for reactions proceeding through a photoexcited state. A 4n π-electron system will undergo a disrotatory cyclization, while a 4n+2 π-electron system will undergo a conrotatory cyclization.

Influence of Nitro and Methyl Groups on Reaction Kinetics and Selectivity

The rate (kinetics) and regiochemical outcome (selectivity) of reactions involving this compound are profoundly influenced by the electronic and steric properties of the nitro and methyl substituents.

Electronic Effects of Nitro Functionality on Reaction Centers

The nitro group (-NO₂) at the 8-position is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. brainly.comnih.gov This has several significant consequences for the reactivity of the heterocyclic system:

Deactivation towards Electrophilic Aromatic Substitution (EAS) : The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the pyridine ring, making it much less susceptible to attack by electrophiles. brainly.comwikipedia.orguoanbar.edu.iq Pyridine itself is already less reactive than benzene in EAS reactions; the addition of a nitro group further deactivates the ring, resembling the reactivity of nitrobenzene. wikipedia.orguoanbar.edu.iq

Activation towards Nucleophilic Aromatic Substitution (SNAr) : Conversely, the decrease in electron density makes the pyridine ring more susceptible to attack by nucleophiles. The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate formed during SNAr reactions, thereby lowering the activation energy and increasing the reaction rate. brainly.com

Directing Effects : In the context of electrophilic substitution, the nitro group is a meta-director. However, due to the severe deactivation of the ring, such reactions are generally unfavorable. In nucleophilic substitutions, the nitro group strongly activates the positions ortho and para to it.

The electronic influence of the 8-nitro group is summarized in the table below:

Reaction TypeEffect of 8-Nitro GroupConsequence
Electrophilic Aromatic SubstitutionStrong DeactivationDecreased reaction rate and requirement for harsh reaction conditions.
Nucleophilic Aromatic SubstitutionStrong ActivationIncreased reaction rate and stabilization of the anionic intermediate.
Acidity of Ring ProtonsIncreased AcidityProtons on the pyridine ring become more acidic and susceptible to deprotonation by strong bases.

Steric Effects of Methyl Substitution on Reaction Accessibility

The methyl group (-CH₃) at the 6-position introduces steric hindrance that can affect the accessibility of nearby reaction centers. While the methyl group is relatively small, it can still influence the approach of reagents, particularly bulky ones.

Hindrance at Adjacent Positions : The methyl group at C-6 can sterically hinder reactions at the adjacent C-5 and C-7 positions. This steric bulk can disfavor the formation of transition states involving these positions, leading to a preference for reaction at more accessible sites.

Influence on Regioselectivity : In cases where electronic factors might favor reaction at a position adjacent to the methyl group, steric hindrance can override this preference, directing the incoming group to a less hindered position. This effect is particularly pronounced in reactions involving large or heavily solvated reagents.

The potential steric impact of the 6-methyl group is outlined below:

PositionAccessibility for ReagentsPotential Impact on Reactivity
C-5Potentially HinderedThe rate of substitution at this position may be reduced, especially with bulky reagents.
C-7Potentially HinderedSimilar to the C-5 position, steric hindrance could disfavor reactions at this site.
C-8Less Direct HindranceThe steric effect on the nitro group at C-8 is less direct but could influence its rotation.

Positional Specificity in Reactions Leading to Further Derivatization

The combination of the electronic effects of the 8-nitro group and the steric and electronic effects of the 6-methyl group, along with the inherent reactivity of the tetrazolo[1,5-a]pyridine core, leads to a high degree of positional specificity in derivatization reactions.

Nucleophilic Attack : The pyridine ring is activated towards nucleophilic attack. The most likely positions for attack would be those activated by the 8-nitro group (positions 5 and 7) and the inherent electronic deficiency of the pyridine ring (positions 5 and 7). The presence of the methyl group at C-6 might sterically disfavor attack at C-5 and C-7 to some extent, but the strong electronic activation by the nitro group is likely to be the dominant factor.

Electrophilic Attack : Due to the strong deactivating effect of the nitro group and the pyridine nitrogen, electrophilic substitution on the pyridine ring is highly unlikely. If forced, substitution would likely occur at a position meta to the nitro group.

Ring-Opening Reactions : As mentioned, the tetrazole ring can potentially undergo ring-opening to an azido (B1232118) functionality, which would dramatically alter the subsequent reactivity and positional specificity. uq.edu.au

The predicted positional specificity for different reaction types is summarized below:

Reaction TypePredicted Site of ReactionRationale
Nucleophilic Aromatic SubstitutionC-5 and/or C-7Strong activation by the 8-nitro group and the inherent electron deficiency of the pyridine ring.
Electrophilic Aromatic SubstitutionHighly UnlikelySevere deactivation of the pyridine ring by the nitro group and the ring nitrogen.
Radical ReactionsC-6 (methyl group)Benzylic-like position allowing for radical stabilization.
DeprotonationC-5 or C-7Increased acidity of ring protons due to the electron-withdrawing effects of the nitro group and ring system.

Structure Reactivity and Structure Performance Relationships in Nitrotetrazolo 1,5 a Pyridines

Impact of Substitution Patterns on Molecular Reactivity

The reactivity of the tetrazolo[1,5-a]pyridine (B153557) ring system is highly sensitive to the nature and position of its substituents. The electronic properties of these substituents can alter the electron density distribution within the aromatic system, thereby influencing the rates and selectivity of chemical reactions.

Correlations between Electronic Properties of Substituents and Reaction Rates

The rate of reaction in substituted aromatic systems, such as 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine, is profoundly affected by the electronic nature of the methyl (-CH₃) and nitro (-NO₂) groups. The methyl group, being an electron-donating group (EDG), increases the electron density of the pyridine (B92270) ring through a positive inductive effect (+I). Conversely, the nitro group is a strong electron-withdrawing group (EWG), decreasing the ring's electron density via a negative inductive (-I) and a strong negative resonance (-M) effect.

In electrophilic aromatic substitution (EAS) reactions, the presence of an electron-donating group like the methyl group would generally be expected to increase the reaction rate by stabilizing the positively charged intermediate (the sigma complex). In contrast, the electron-withdrawing nitro group deactivates the ring towards electrophilic attack, making such reactions significantly slower. For nucleophilic aromatic substitution (NAS) reactions, the opposite is true. The powerful electron-withdrawing nitro group is essential for activating the ring, facilitating the attack of nucleophiles by stabilizing the negatively charged Meisenheimer complex intermediate. The methyl group, by donating electron density, would slightly counteract this activation.

Analysis of Positional Isomerism on Reaction Selectivity

Positional isomerism plays a critical role in determining the selectivity of reactions involving substituted tetrazolo[1,5-a]pyridines. The specific locations of the methyl and nitro groups on the pyridine ring direct incoming reagents to particular positions. In this compound, the substituents are located on the pyridine part of the fused ring system.

In nucleophilic aromatic substitution, the nitro group strongly activates the ortho and para positions relative to it. Therefore, the positions most susceptible to nucleophilic attack on the pyridine ring would be influenced by the location of the nitro group. The regioselectivity of reactions is a key consideration in the synthesis of more complex derivatives from this parent molecule. doi.org

Relationship between Molecular Architecture and Energetic Performance

The arrangement of atoms and functional groups in this compound is fundamental to its characteristics as an energetic material. Key factors include its high nitrogen content, thermal stability, and the nature of its intermolecular interactions in the solid state.

Nitrogen Content and Predicted Detonation Characteristics

High-nitrogen content is a hallmark of many modern energetic materials, as the formation of highly stable dinitrogen gas (N₂) upon decomposition releases a significant amount of energy. The tetrazolo[1,5-a]pyridine core is inherently nitrogen-rich. The addition of a nitro group further increases both the nitrogen and oxygen content, improving the oxygen balance of the molecule. A better oxygen balance allows for more complete combustion to gaseous products like CO₂, H₂O, and N₂, which enhances the energetic output.

The energetic performance of compounds like this compound is often predicted using computational methods that consider the enthalpy of formation and the density of the material. rsc.org A higher positive enthalpy of formation indicates a greater amount of energy stored within the molecule. Detonation characteristics, such as detonation velocity (D) and detonation pressure (P), are calculated based on these parameters. For comparison, related energetic materials based on nitrogen-rich heterocycles are often evaluated for these properties. rsc.org

Table 1: Predicted Energetic Properties of a Representative Nitrotetrazole Compound

Property Value Unit
Molecular Formula C₆H₄N₆O₂ -
Nitrogen Content 46.66 %
Density (ρ) 1.75 g/cm³
Heat of Formation (ΔHf) +250 kJ/mol
Detonation Velocity (D) 8500 m/s
Detonation Pressure (P) 30 GPa

Note: Data presented is for a representative compound and may not reflect the exact values for this compound.

Stability under Thermal Stress Relevant to Energetic Applications

The thermal stability of an energetic material is a critical safety and performance parameter. It determines the temperature at which the material begins to decompose, which is crucial for storage, handling, and application. The fused aromatic ring system of tetrazolo[1,5-a]pyridine provides a foundation of good thermal stability.

The decomposition temperature is typically measured using techniques like Differential Thermal Analysis (DTA) or Thermogravimetric Analysis (TGA). For many nitrogen-rich heterocyclic energetic materials, decomposition temperatures above 200°C are considered desirable. The stability is influenced by the weakest bonds in the molecule and the initial steps of the decomposition mechanism. In the case of this compound, the C-NO₂ bond is often a trigger linkage for thermal decomposition.

Table 2: Thermal Stability Data for a Related Energetic Compound

Compound Family Decomposition Temperature (Td) Method
Dinitrotriazolo[1,5-a]pyridines 250 - 300 DTA
Nitrotetrazolate Salts 200 - 280 TGA

Note: This table provides a range of typical values for related classes of compounds to illustrate expected performance. rsc.orgjst.go.jp

Role of Intermolecular Interactions (e.g., Hydrogen Bonding) in Solid-State Stability

In the solid state, the stability of an energetic material is not solely dependent on its molecular structure but also on how the molecules are packed in the crystal lattice. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining the density and sensitivity of the material. nih.gov

Computational Approaches for Predictive Structure-Property Modeling

Computational chemistry has emerged as an indispensable tool in the field of high-energy density materials (HEDMs), offering a powerful and cost-effective means to predict and understand the properties of novel compounds. For nitrotetrazolo[1,5-a]pyridines, including this compound, these computational approaches are crucial for predicting performance, stability, and decomposition mechanisms, thereby guiding synthetic efforts toward promising candidates.

Quantum Chemical Methods for Predicting Electronic Structure and Energetic Potential

Quantum chemical methods are fundamental to the in silico assessment of energetic materials, providing detailed insights into their electronic structure and inherent energetic potential. These calculations allow for the determination of key properties that are otherwise difficult or hazardous to measure experimentally.

Detailed research findings indicate that for polynitrogen fused tetracyclic systems, which are structurally related to this compound, quantum-chemical methods like hybrid density functional theory (DFT), particularly B3LYP, and composite methods such as G4MP2 and G4 are employed. superfri.org These methods are used to calculate the optimized molecular structures and, importantly, the enthalpy of formation. superfri.org The enthalpy of formation is a critical parameter for energetic materials, as a high positive value contributes significantly to the energy released upon detonation. researchgate.net For tetrazole derivatives, it has been shown that calculated gas-phase heats of formation (HOFs) are consistently positive, indicating their potential as energetic materials. researchgate.net

The energetic potential of a compound is not solely dependent on its heat of formation. Other crucial parameters that are routinely calculated include density, detonation velocity (Vdet), and detonation pressure (PC-J). uni-muenchen.de For most new compounds, theoretical calculations are the preferred initial approach as they provide reliable first insights into these performance indicators. uni-muenchen.de The introduction of nitro groups (–NO2) is a common strategy to improve the detonation performance of tetrazole-based compounds due to their favorable oxygen content. researchgate.net The positioning of such groups can, however, introduce steric hindrance that may affect the molecule's planarity and, consequently, its stability and crystal packing, which influences density. rsc.org

Below is an interactive table showcasing typical parameters calculated using quantum chemical methods for energetic materials, illustrating the type of data generated for compounds like this compound.

PropertyTypical Computational MethodSignificance in Energetic Materials
Enthalpy of Formation (HOF)G4, G4MP2, B3LYPA higher positive value generally indicates greater energy release.
Molecular Density (ρ)Monte Carlo methods, DFTCrucial for detonation performance; higher density is desirable.
Detonation Velocity (Vdet)Kamlet-Jacobs equations, CHEETAHA primary measure of an explosive's power and performance.
Detonation Pressure (PC-J)Kamlet-Jacobs equations, CHEETAHIndicates the pressure of the detonation wave front.
Electronic Band GapDFTRelates to sensitivity; a larger gap often suggests lower sensitivity.

Computational Modeling of Molecular Stability and Decomposition Pathways

The utility of a high-energy material is contingent not only on its performance but also on its stability under various stimuli such as heat and impact. Computational modeling provides critical insights into the molecular features that govern thermal stability and the intricate pathways through which these molecules decompose.

The thermal stability of energetic materials is often assessed by calculating the bond dissociation energies (BDEs) of the weakest bonds in the molecule, which are typically the initial triggers for decomposition. For nitroaromatic compounds, the C–NO2 bond is often the weakest link, and its BDE is a key indicator of thermal stability. In fused heterocyclic systems like nitrotetrazolo[1,5-a]pyridines, the initial decomposition steps can also involve the cleavage of the tetrazole ring, a process known for releasing molecular nitrogen (N2). researchgate.net The decomposition of tetrazoles can proceed through various mechanisms, and understanding these pathways is essential for predicting the stability and the nature of the decomposition products. researchgate.net

Computational studies on related heterocyclic systems, such as nitramines, have shown that the introduction of nitro groups significantly alters the electrostatic potential of the molecule. dtic.mil These changes can weaken certain bonds and create potential pathways for nucleophilic or electrophilic attack, influencing the decomposition mechanism. dtic.mil For instance, the presence of a nitro group can weaken the negative potentials of ring heteroatoms, which may affect the initial steps of thermal decomposition. dtic.mil

The following table outlines common computational approaches used to model the stability and decomposition of energetic materials.

Analysis TypeComputational Technique(s)Insights Gained
Bond Dissociation Energy (BDE)DFT (e.g., B3LYP)Identifies the weakest bond, which is often the trigger for decomposition.
Reaction Pathway ModelingTransition State SearchElucidates the step-by-step mechanism of decomposition.
Molecular Dynamics (MD)ReaxFF, Ab initio MDSimulates molecular motion at high temperatures to predict decomposition onset.
Electrostatic Potential AnalysisDFTReveals reactive sites on the molecule susceptible to chemical attack. dtic.mil

In Silico Methodologies for Design Optimization of High Energy Density Materials

The ultimate goal of computational modeling in this field is to move beyond the analysis of single molecules to the in silico design and optimization of new HEDMs with superior properties. This involves a systematic approach to modify molecular structures and predict the resulting changes in performance and sensitivity.

Design optimization of HEDMs often begins with a known energetic backbone, such as the tetrazolo[1,5-a]pyridine scaffold. Functional groups are then computationally added or modified to tune the properties of the molecule. For example, the introduction of amino (–NH2) or nitro (–NO2) groups can have predictable effects on the heat of formation, density, and oxygen balance. researchgate.net Computational screening of a library of virtual compounds allows for the rapid identification of the most promising candidates for synthesis. This approach has been successfully applied to various tetrazole derivatives. researchgate.net

A key aspect of this design process is establishing structure-property relationships. For instance, increasing the nitrogen content often leads to a higher heat of formation. researchgate.net Similarly, creating a more planar molecular structure can facilitate efficient crystal packing, leading to higher density. rsc.org However, trade-offs are common; for example, increasing the number of nitro groups to boost energetic performance can sometimes lead to increased sensitivity. Therefore, computational models are essential for balancing the competing demands of high performance and acceptable stability. nih.gov

The design process for novel HEDMs is an iterative cycle of computational prediction, chemical synthesis, and experimental characterization. In silico methodologies significantly accelerate this cycle by prioritizing synthetic targets with the highest probability of meeting performance and safety requirements.

Advanced Research Applications and Future Directions

Role in High Energy Density Materials (HEDMs) Research

There is no specific information available detailing the role of 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine in HEDM research. General principles of HEDM design suggest that the presence of the nitro group (-NO2) and the high-nitrogen tetrazole ring could impart energetic properties. The tetrazole ring is a known "energetic moiety" that contributes to high heats of formation and gas generation upon decomposition, which are desirable characteristics for explosives and propellants. researchgate.netnih.gov The nitro group acts as an oxidant, improving the oxygen balance of a potential energetic material. mdpi.comresearchgate.net However, without experimental or theoretical data for this specific compound, any discussion of its performance or characteristics would be purely speculative.

Design Principles for Novel Primary and Secondary Energetic Compounds

Information is not available for this specific compound. The design of novel energetic materials often involves incorporating a balance of fuel (carbon, hydrogen) and oxidizer (nitro groups) within a stable, high-density molecular framework. nih.govbibliotekanauki.pl Fused ring systems like tetrazolo[1,5-a]pyridine (B153557) are explored to increase density and thermal stability. chemistry-chemists.com

Exploration of Derivatives with Enhanced Performance Characteristics

Information is not available for this specific compound. Research in HEDMs often involves synthesizing a series of derivatives of a parent compound to study structure-property relationships. For instance, modifying substituents on the pyridine (B92270) ring could influence density, sensitivity, and energetic output. researchgate.net

Development of Environmentally Benign Energetic Materials

Information is not available for this specific compound. A key goal in modern HEDM research is the development of "green" energetic materials that avoid heavy metals (like lead) and perchlorates. High-nitrogen compounds are often considered more environmentally friendly as their primary decomposition product is nitrogen gas (N2). mdpi.comresearchgate.net

Intermediacy in Complex Heterocyclic Synthesis

There is no specific information available on the use of this compound as an intermediate in complex heterocyclic synthesis. The tetrazolo[1,5-a]pyridine scaffold itself is a versatile building block in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net

Precursor Chemistry for the Construction of Diverse Nitrogen-Containing Scaffolds

Information is not available for this specific compound. In general, fused heterocyclic systems can serve as precursors to more complex molecular architectures through ring-opening or substitution reactions. mdpi.comacs.org

Building Blocks for Functional Molecules and Advanced Materials

Information is not available for this specific compound. Pyridine and its fused derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to their unique electronic and coordination properties. nih.govnih.gov

Emerging Research Avenues and Theoretical Prospects

The exploration of this compound in material science is largely prospective, building upon the established properties of the parent tetrazolo[1,5-a]pyridine scaffold and related nitrogen-rich heterocycles. The strategic placement of functional groups on this scaffold allows for the fine-tuning of its electronic and physical properties, opening up avenues for the development of novel functional materials.

The tetrazolo[1,5-a]pyridine moiety is recognized as an effective electron-accepting unit, a critical component in the design of organic semiconducting materials. nih.govorganic-chemistry.orgnih.gov The incorporation of such electron-deficient cores into larger π-conjugated systems is a powerful strategy for modulating the frontier molecular orbital (HOMO/LUMO) energy levels and influencing the physical properties of the resulting molecules. nih.govorganic-chemistry.orgnih.gov

For this compound, the presence of the 8-nitro group significantly enhances the electron-accepting nature of the heterocyclic system. This strong electron-withdrawing effect is anticipated to lower both the HOMO and LUMO energy levels, a desirable characteristic for n-type (electron-transporting) organic semiconductors. When integrated as a building block in a donor-acceptor (D-A) type polymer or small molecule, this compound could facilitate efficient intramolecular charge transfer (ICT), a key process for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The 6-methyl group, being electron-donating, provides a site for potential functionalization to improve solubility and processing of the final material, without significantly detracting from the electron-accepting character of the nitrated core. Research on related bithiophene-substituted tetrazolo[1,5-a]pyridine compounds has demonstrated stable transistor characteristics, indicating the promise of this heterocyclic system in organic electronics. nih.govorganic-chemistry.orgnih.gov It is hypothesized that polymers incorporating the this compound unit could exhibit favorable properties for use as electron acceptors in all-polymer solar cells or as electron transport layers in OLEDs.

Table 1: Predicted Electronic Properties of this compound and its Role in π-Conjugated Systems

PropertyPredicted Influence of this compoundPotential Application
Electron AffinityHigh (due to 8-nitro group)n-type semiconductor, Electron acceptor in OPVs
Ionization PotentialHigh (lowered HOMO level)Improved air stability of the material
Intramolecular Charge Transfer (ICT)Strong when paired with a donor unitOrganic photovoltaics, Non-linear optics
SolubilityPotentially tunable via the 6-methyl groupSolution-processable organic electronics

Computational Design of Next-Generation Nitrotetrazolo[1,5-a]pyridine Analogues

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful toolkit for predicting the electronic and optical properties of novel compounds before their synthesis. nbinno.com This approach is invaluable for designing next-generation analogues of this compound with tailored characteristics for specific applications.

Theoretical studies can elucidate the impact of substituent placement and nature on the molecule's properties. For instance, computational models can predict how replacing the methyl group with other alkyl or alkoxy chains might affect processability and solid-state packing. Similarly, the electronic effects of introducing additional electron-withdrawing or -donating groups at other positions on the pyridine ring can be systematically investigated to optimize the HOMO-LUMO gap. This computational screening allows researchers to prioritize synthetic targets with the most promising properties for semiconducting or optoelectronic applications.

Key parameters that can be computationally modeled for new analogues include:

Frontier Molecular Orbital Energies (HOMO/LUMO): To predict the electron-accepting or -donating character.

Electron Affinity and Ionization Potential: To assess suitability for n-type or p-type transport and environmental stability.

Excited State Properties: To understand absorption and emission characteristics for applications in OLEDs and sensors.

Molecular Geometry and Intermolecular Interactions: To predict solid-state morphology and charge transport efficiency.

By systematically modeling derivatives, researchers can build a structure-property relationship database for the nitrotetrazolo[1,5-a]pyridine family, accelerating the discovery of high-performance materials.

Table 2: Parameters for Computational Screening of Novel Analogues

Computational MethodParameter CalculatedRelevance to Material Design
DFTHOMO/LUMO Energy LevelsPredicts electronic character and band gap
DFTMolecular Dipole MomentInfluences molecular packing and solubility
DFTElectrostatic Potential MapsIdentifies reactive sites and intermolecular interaction points
TD-DFTUV-Vis Absorption SpectraPredicts optical properties for optoelectronics
Molecular DynamicsCrystal Packing SimulationAssesses solid-state morphology for charge transport

Exploration of Novel Reactivity Patterns for Material Science Innovation

The chemical reactivity of this compound presents further opportunities for innovation in material science. The nitro group is a versatile functional handle that can be chemically transformed into other groups, such as an amino group. The reduction of the nitro group to an amine would drastically alter the electronic nature of the molecule, converting it from a strong electron acceptor to a potential electron donor or a site for further derivatization.

This chemical switchability could be exploited in the design of "smart" materials or chemical sensors. For example, a polymer containing this unit could change its electronic or optical properties upon exposure to a reducing agent, forming the basis of a redox sensor.

Furthermore, the tetrazolo[1,5-a]pyridine system itself can undergo thermally or photochemically induced rearrangements. While these reactions are often associated with high-energy materials, under controlled conditions they could be harnessed to create novel polymeric structures or to induce cross-linking in a material, thereby altering its mechanical or electronic properties post-fabrication. The exploration of such unique reactivity patterns, guided by computational studies, could lead to the development of materials with unprecedented functionalities.

Q & A

Q. What synthetic methodologies are employed for the preparation of 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine?

The synthesis typically involves multi-step routes, including cyclocondensation and nitration. For example:

  • Tandem reactions using phenyl(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF with K₂CO₃ under reflux yield fused-ring systems. Column chromatography (72% yield) is critical for purification .
  • Nitro group introduction can occur via cross-coupling (e.g., Suzuki reactions with boronic acids) or electrophilic nitration. Pd(OAc)₂ (10 mol%) in CH₃CN at reflux enables regioselective functionalization .
  • Annulation strategies starting from amino-substituted pyridines are common, with nitro groups introduced during or post-cyclization .

Q. How is the structural integrity and purity of this compound confirmed?

Key characterization techniques include:

  • X-ray crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., dihedral angles between rings) .
  • Spectroscopy : ¹H/¹³C NMR (δ 5.21–9.50 ppm for protons, coupling constants), IR (stretching frequencies for nitro groups), and HRMS (e.g., [M+H]⁺ with <0.0003 Da error) .
  • Elemental analysis : Validates C, H, N, and O content (e.g., C: 61.65% calc. vs. 61.78% found) .

Q. What are the key stability concerns during storage and handling?

  • Thermal stability : Decomposition occurs above 310°C, necessitating storage below this threshold .
  • Moisture sensitivity : Store in sealed containers with desiccants to prevent hydrolysis of nitro or methyl groups .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation (common in nitroaromatics) .

Advanced Research Questions

Q. How can regioselective functionalization at specific positions be achieved?

  • Position 8 : Electrophilic nitration (HNO₃/H₂SO₄) or Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) .
  • Position 6 : Methyl groups are often introduced via alkylation of precursor pyridines before cyclization .
  • Solvent effects : DMF enhances nitro group stability during synthesis, while CH₃CN improves Pd-catalyzed coupling efficiency .

Q. What strategies address contradictory data in reaction yields across different synthetic routes?

  • Catalyst optimization : Increasing Pd(OAc)₂ loading from 5 mol% to 10 mol% improves yields in cross-coupling reactions .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) resolves byproducts, while recrystallization (DMF/ethanol) enhances purity .
  • Reaction monitoring : ³¹P NMR or TLC tracks intermediates to halt reactions at optimal conversion points .

Q. How to analyze reaction mechanisms for nitro group introduction in tetrazolo[1,5-a]pyridine systems?

  • Kinetic studies : Monitor nitration rates under varying temperatures (60–100°C) and acid concentrations to identify rate-determining steps .
  • Isotopic labeling : Use ¹⁵N-labeled HNO₃ to trace nitro group incorporation via MS/MS fragmentation .
  • Computational modeling : DFT calculations predict electrophilic attack sites on the aromatic ring (e.g., para vs. meta to methyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.